molecular formula C19H20N4O2 B2702840 1-Benzyl-N-(6-methylpyridin-2-yl)-2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxamide CAS No. 2224296-20-0

1-Benzyl-N-(6-methylpyridin-2-yl)-2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxamide

Cat. No.: B2702840
CAS No.: 2224296-20-0
M. Wt: 336.395
InChI Key: WABDLYPZPFMBCH-UHFFFAOYSA-N
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Description

1-Benzyl-N-(6-methylpyridin-2-yl)-2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxamide is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 1-Benzyl-N-(6-methylpyridin-2-yl)-2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1-Benzyl-N-(6-methylpyridin-2-yl)-2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This can be used to reduce specific functional groups within the molecule, typically using reagents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation reactions), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-Benzyl-N-(6-methylpyridin-2-yl)-2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Due to its unique structure, it is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which 1-Benzyl-N-(6-methylpyridin-2-yl)-2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxamide exerts its effects is complex and involves multiple molecular targets and pathways. It may interact with specific enzymes or receptors, leading to modulation of their activity. This interaction can result in changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

When compared to other similar compounds, 1-Benzyl-N-(6-methylpyridin-2-yl)-2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxamide stands out due to its unique spirocyclic structure and the presence of both benzyl and pyridinyl groups. Similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

IUPAC Name

1-benzyl-N-(6-methylpyridin-2-yl)-2-oxo-1,6-diazaspiro[3.3]heptane-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-14-6-5-9-16(20-14)21-18(25)22-12-19(13-22)10-17(24)23(19)11-15-7-3-2-4-8-15/h2-9H,10-13H2,1H3,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABDLYPZPFMBCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)N2CC3(C2)CC(=O)N3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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